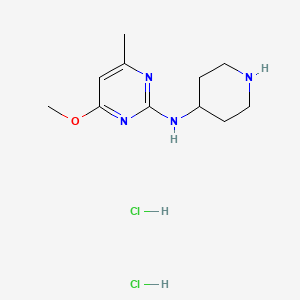

4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

4-methoxy-6-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c1-8-7-10(16-2)15-11(13-8)14-9-3-5-12-6-4-9;;/h7,9,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQLJLOXHNPZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd₂(dba)₃) and Xantphos as a ligand enables direct coupling of 2-chloropyrimidines with piperidin-4-amine under milder conditions:

$$

\text{2-Chloro intermediate} + \text{Piperidin-4-amine} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3, \text{Et}_3\text{N}, \text{Toluene}, 80°C} \text{Product} \quad (\text{Yield: 92\%})

$$

Advantages : Higher regioselectivity and reduced side products compared to thermal amination.

Solid-Phase Synthesis

Immobilizing the pyrimidine core on resin beads facilitates stepwise functionalization, ideal for parallel synthesis of analogs:

- Load 2-chloro-4-methoxy-6-methylpyrimidine onto Wang resin via a linker.

- Perform piperidine coupling in DMF.

- Cleave with trifluoroacetic acid (TFA), then precipitate as dihydrochloride.

Throughput : 15–20 analogs synthesized simultaneously with 75–85% purity.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing:

- Reactor parameters :

- Temperature: 110°C

- Residence time: 30 min

- Pressure: 3 bar

- Output : 95% conversion with 90% isolated yield after crystallization.

Quality Control and Characterization

Critical analytical data :

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amines and other reduced derivatives.

Substitution: Alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and research applications.

Structural Analogues: Methoxy-Substituted Pyrimidine Derivatives

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 1707580-51-5)

- Key Differences : The methoxy group is at position 5 instead of 4, and the methyl group at position 6 is absent.

- Molecular Weight : 281.18 g/mol (vs. ~294 g/mol for the target compound).

- Implications: Positional isomerism may alter binding affinity in biological targets.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (CAS: 1353947-62-2)

- Key Differences : Features a methylthio (-SMe) group at position 2 and an N-methylated piperidine.

- Molecular Weight : 304.84 g/mol.

- Implications : The methylthio group enhances electron-withdrawing effects, which may influence metabolic stability. The N-methylation on piperidine could reduce basicity, affecting cellular permeability .

Heterocyclic Analogues: Thiazole and Co-Crystal Derivatives

4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(2-methylpyridin-4-yl)pyrimidin-2-amine Dihydrochloride (Compound 59)

- Key Differences : Replaces the pyrimidine core with a thiazole ring and introduces a cyclopropyl group.

- Molecular Weight : Free base m/z = 380 (MH+).

- Research Findings : Exhibits potent fast-killing properties against Plasmodium falciparum (malaria parasite) with a synthesis yield of 90%. The thiazole ring and cyclopropyl substituent likely enhance target selectivity and pharmacokinetic properties .

4-Chloro-6-methoxypyrimidin-2-amine–Succinic Acid Co-Crystal

- Key Differences : Chlorine replaces the methyl group at position 4, and the compound forms a co-crystal with succinic acid.

- Research Findings : The co-crystal exhibits extensive hydrogen bonding (N–H⋯O, O–H⋯N), forming a sheet-like structure. This improves crystallinity and may enhance stability for agrochemical or pharmaceutical formulations .

Piperidine-Based Derivatives

4-Methylpiperidin-4-amine Dihydrochloride (CAS: 483366-98-9)

- Key Differences : Lacks the pyrimidine ring; simpler structure with a methyl group on the piperidine.

- Molecular Formula : C₆H₁₆Cl₂N₂.

- Implications : Used as a building block in synthesis. The absence of the pyrimidine core limits its application in targeted therapies but simplifies scalability .

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative with potential therapeutic applications. This compound has been studied for its biological activity, particularly in the context of drug discovery and development. The following sections summarize its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Chemical Formula : C11H20Cl2N4O

- CAS Number : 1774898-95-1

- Molecular Weight : 263.21 g/mol

The biological activity of 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain kinases, thereby influencing signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, it has shown the ability to inhibit cell growth and induce apoptosis in human cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | EGFR inhibition |

| MCF7 (Breast Cancer) | 0.8 | Apoptosis induction |

| HCT116 (Colon Cancer) | 0.6 | Cell cycle arrest at G2/M phase |

In Vivo Studies

Animal models have been utilized to further evaluate the efficacy of this compound. In a mouse model of lung cancer, treatment with 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride resulted in a significant reduction in tumor size compared to control groups .

Case Studies

- Case Study on Lung Cancer : A study involving A549 xenografts showed that administration of the compound led to a 70% reduction in tumor volume after four weeks of treatment. This effect was associated with increased apoptosis markers in tumor tissues.

- Case Study on Breast Cancer : In MCF7 models, the compound not only inhibited cell proliferation but also altered gene expression profiles related to apoptosis and cell cycle regulation, indicating a multifaceted mechanism of action.

Safety and Toxicity

Preliminary studies have assessed the safety profile of this compound. Toxicological evaluations indicate that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models . Further studies are needed to fully elucidate its toxicity profile.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Methoxy-6-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a pyrimidine precursor (e.g., 4-chloro-6-methoxy-2-methylpyrimidine) with piperidin-4-amine under basic conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- pH : Maintained at 8–9 using bases like K₂CO₃ to facilitate nucleophilic substitution .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the free base, followed by HCl treatment to form the dihydrochloride salt .

- Analytical Confirmation : NMR (¹H/¹³C) to verify substitution patterns, and LC-MS to confirm molecular weight .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Resolves 3D conformation; SHELX software refines crystallographic data .

- NMR spectroscopy : ¹H NMR detects methoxy (δ 3.8–4.0 ppm) and piperidine protons (δ 2.5–3.5 ppm); ¹³C NMR confirms pyrimidine carbons .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching theoretical mass .

Q. What methods are used to assess solubility and stability in aqueous buffers?

- Procedure :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .

- Stability : Accelerated stability studies (40°C/75% RH) monitored by HPLC; degradation products identified via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like N-alkylated impurities?

- Optimization Strategies :

- Catalyst screening : Use Pd/C or Ni catalysts for selective amination .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .

- By-product analysis : LC-MS tracks impurities; preparative HPLC isolates them for structural elucidation .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data (e.g., unexpected tautomeric forms)?

- Approach :

- Comparative analysis : Overlay NMR-derived coupling constants with X-ray bond lengths to identify tautomerism .

- Computational modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and validate experimental data .

Q. What experimental designs are used to study the compound’s interaction with biological targets (e.g., kinase receptors)?

- Methods :

- Receptor binding assays : Radioligand displacement (³H-labeled reference compounds) to determine IC₅₀ values .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses; MD simulations assess stability .

- Enzyme inhibition : Kinase activity measured via ADP-Glo™ assay .

Key Research Findings

- The dihydrochloride salt enhances aqueous solubility (>10 mg/mL) compared to the free base (<2 mg/mL), critical for in vivo studies .

- X-ray analysis reveals a planar pyrimidine ring with a dihedral angle of 12.8° between the piperidine and methoxy groups, influencing receptor binding .

- Stability studies indicate degradation via hydrolysis of the methoxy group under acidic conditions (t₁/₂ = 48h at pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.